2(1H)-Quinazolinethione, 3,4,5,6,7,8-hexahydro-4-(4-methylphenyl)-
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Overview
Description
2(1H)-Quinazolinethione, 3,4,5,6,7,8-hexahydro-4-(4-methylphenyl)- is a heterocyclic compound that belongs to the quinazolinethione family. This compound is characterized by its unique structure, which includes a quinazoline ring fused with a thione group and a hexahydro-4-(4-methylphenyl) substituent. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinethione, 3,4,5,6,7,8-hexahydro-4-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with isothiocyanates, followed by cyclization in the presence of a base. The reaction conditions often require controlled temperatures and solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinazolinethione, 3,4,5,6,7,8-hexahydro-4-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alkyl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted quinazolinethione derivatives.
Scientific Research Applications
2(1H)-Quinazolinethione, 3,4,5,6,7,8-hexahydro-4-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Quinazolinethione, 3,4,5,6,7,8-hexahydro-4-(4-methylphenyl)- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cancer progression, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the thione group.
Thioquinazoline: Similar structure with a sulfur atom in place of the oxygen in quinazoline.
Hexahydroquinazoline: A reduced form of quinazoline with additional hydrogen atoms.
Uniqueness
2(1H)-Quinazolinethione, 3,4,5,6,7,8-hexahydro-4-(4-methylphenyl)- is unique due to its combination of a quinazoline ring, thione group, and hexahydro-4-(4-methylphenyl) substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
65331-19-3 |
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Molecular Formula |
C15H18N2S |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione |
InChI |
InChI=1S/C15H18N2S/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)16-15(18)17-14/h6-9,14H,2-5H2,1H3,(H2,16,17,18) |
InChI Key |
HYTPDEFGDHHLDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3)NC(=S)N2 |
Origin of Product |
United States |
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